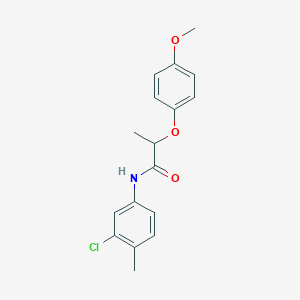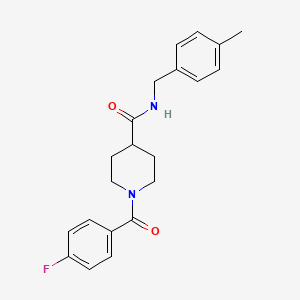![molecular formula C19H18ClNO3 B4989339 8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)
8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as CQ and has been used in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Wirkmechanismus
The mechanism of action of CQ is not fully understood, but it is believed to involve the inhibition of lysosomal function. CQ is a weak base that accumulates in acidic compartments, such as lysosomes. This accumulation leads to an increase in lysosomal pH, which inhibits lysosomal enzymes and impairs lysosomal function. CQ has also been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes.
Biochemical and Physiological Effects
CQ has been shown to have various biochemical and physiological effects. In cancer research, CQ has been shown to induce apoptosis, reduce cell proliferation, and inhibit tumor growth. In Alzheimer's disease research, CQ has been shown to reduce inflammation, oxidative stress, and beta-amyloid plaque accumulation. In malaria research, CQ has been shown to inhibit the growth of the malaria parasite by interfering with heme detoxification.
Vorteile Und Einschränkungen Für Laborexperimente
CQ has several advantages for lab experiments, including its low cost, high availability, and well-established synthesis method. However, CQ also has some limitations, including its potential toxicity and nonspecific effects on lysosomal function.
Zukünftige Richtungen
There are several future directions for CQ research. In cancer research, CQ could be further studied as a potential therapeutic agent for various types of cancer. In Alzheimer's disease research, CQ could be studied in combination with other drugs to enhance its efficacy. In malaria research, CQ could be used in combination with other antimalarial drugs to overcome drug resistance. Additionally, CQ could be studied for its potential use in other diseases, such as Parkinson's disease and Huntington's disease.
Synthesemethoden
The synthesis of CQ involves the reaction of 8-hydroxyquinoline with 3-chlorophenol in the presence of potassium carbonate and dimethylformamide. This reaction results in the formation of 8-(3-chlorophenoxy)quinoline, which is then reacted with ethylene glycol in the presence of potassium carbonate and dimethylformamide to produce CQ.
Wissenschaftliche Forschungsanwendungen
CQ has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and malaria. In cancer research, CQ has been shown to inhibit autophagy, a process that is essential for cancer cell survival. CQ has also been shown to enhance the efficacy of chemotherapy drugs by inhibiting the lysosomal degradation of these drugs. In Alzheimer's disease research, CQ has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In malaria research, CQ has been used as an antimalarial drug due to its ability to inhibit the growth of the malaria parasite.
Eigenschaften
IUPAC Name |
8-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-6-2-7-17(14-16)23-12-10-22-11-13-24-18-8-1-4-15-5-3-9-21-19(15)18/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJMVJUVAMFVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)

![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4989304.png)
![ethyl 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4989305.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)
![1-(3,4-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B4989317.png)
![7-benzoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4989328.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)

![ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4989334.png)
